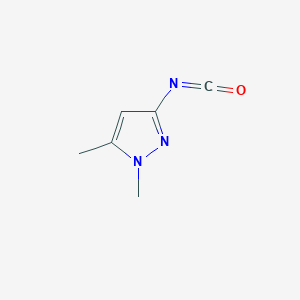

3-Isocyanato-1,5-dimethyl-1H-pyrazole

描述

属性

IUPAC Name |

3-isocyanato-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWKMQWTRDQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the 3,5-Dimethylpyrazole Core

The foundational step in preparing 3-isocyanato-1,5-dimethyl-1H-pyrazole is synthesizing the 3,5-dimethylpyrazole scaffold. This is commonly achieved via condensation reactions involving 1,3-diketones and hydrazine derivatives:

- Condensation of Acetylacetone and Hydrazine : Acetylacetone (pentane-1,3-dione) reacts with hydrazine monohydrate in a water-immiscible solvent such as toluene or xylene. The reaction typically proceeds at 50–150 °C (preferably 70–110 °C) with a molar ratio of 4 to 7 moles of solvent per mole of reagents. This condensation forms 3,5-dimethylpyrazole in situ, with water as a byproduct that is removed to drive the reaction forward.

| Parameter | Condition/Value |

|---|---|

| Starting materials | Acetylacetone, Hydrazine monohydrate |

| Solvent | Toluene, Xylene, or mixtures |

| Temperature | 50–150 °C (preferably 70–110 °C) |

| Solvent volume | 4–7 L per mole reagents (preferably 5–6) |

| Reaction type | Condensation with water removal |

This method is well-established and provides a high yield of the pyrazole intermediate, which can be directly used in subsequent functionalization steps without isolation.

Introduction of the Isocyanate Group

The key step for preparing this compound is the conversion of the pyrazole intermediate into an isocyanate derivative. According to patent DE4441418A1, this is achieved by reacting the in situ formed 3,5-dimethylpyrazole with organic polyisocyanates under controlled conditions:

- Blocking Reaction with Polyisocyanates : The pyrazole acts as a blocking agent for isocyanate groups. The reaction is conducted at 50–110 °C (preferably 70–90 °C), mixing the pyrazole solution with the polyisocyanate. The molar ratio of pyrazole to isocyanate groups is carefully controlled between 0.3 to 1.05 equivalents to achieve selective blocking. For exclusive blocking by 3,5-dimethylpyrazole, a near stoichiometric ratio (0.95 to 1.05 mol per equivalent of isocyanate) is used.

| Parameter | Condition/Value |

|---|---|

| Pyrazole source | In situ formed 3,5-dimethylpyrazole |

| Reactant | Organic polyisocyanate |

| Temperature | 50–110 °C (preferably 70–90 °C) |

| Molar ratio (pyrazole:isocyanate) | 0.3–1.05 (preferably ~1:1) |

| Reaction monitoring | NCO content decrease |

This reaction yields the blocked isocyanate derivative, which upon deblocking under specific conditions, releases the free isocyanate functionality on the pyrazole ring.

Research Findings and Optimization Data

The following table summarizes key reaction parameters and yields from recent studies on pyrazole synthesis relevant to the preparation of this compound:

Summary and Practical Considerations

The preferred industrial method involves a two-step process: first, condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, followed by reaction with polyisocyanates to introduce the isocyanate group.

Reaction conditions such as temperature, solvent choice, and molar ratios critically influence the yield and purity of the final isocyanate product.

Alternative synthetic routes for pyrazole cores provide flexibility and may be optimized for specific substituent patterns or functional group tolerance.

Monitoring the NCO content during the blocking reaction is essential for process control and ensuring complete conversion.

化学反应分析

Types of Reactions: 3-Isocyanato-1,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions.

Major Products Formed:

Oxidation: Carbonyl compounds such as carboxylic acids and amides.

Reduction: Amines, including primary, secondary, and tertiary amines.

Substitution: Ureas, carbamates, and thiocarbamates.

科学研究应用

Medicinal Chemistry

3-Isocyanato-1,5-dimethyl-1H-pyrazole has shown promise in the development of pharmaceutical compounds due to its biological activity. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .

Case Study: Anti-inflammatory Activity

Recent studies have synthesized various pyrazole derivatives that exhibit significant anti-inflammatory effects. For instance, compounds derived from this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. One study reported that certain derivatives achieved over 80% inhibition compared to standard drugs .

Material Science

In material science, this compound serves as a building block for the synthesis of polyisocyanates used in coatings and adhesives. These polyisocyanates can be crosslinked to form durable materials with enhanced mechanical properties.

Data Table: Polyisocyanate Applications

| Application Type | Description | Example Uses |

|---|---|---|

| Coatings | Durable finishes for surfaces | Automotive paints |

| Adhesives | Strong bonding agents | Construction materials |

| Foams | Insulation materials | Building insulation |

Agricultural Chemistry

The compound has also been explored for its potential use in agrochemicals. Its derivatives may act as herbicides or fungicides due to their ability to inhibit specific biological pathways in pests and pathogens.

Case Study: Herbicidal Activity

Research has indicated that certain pyrazole derivatives can effectively control weed growth while minimizing harm to crops. One study demonstrated that a derivative of this compound exhibited significant herbicidal activity against common agricultural weeds .

Biological Activities

The biological activities associated with this compound are extensive:

- Anti-microbial : Exhibits activity against various bacterial strains.

- Anti-cancer : Certain derivatives have shown cytotoxic effects on cancer cell lines.

- Anti-diabetic : Compounds derived from this structure have been tested for α-glucosidase inhibition, indicating potential use in diabetes management .

作用机制

The mechanism by which 3-isocyanato-1,5-dimethyl-1H-pyrazole exerts its effects involves the interaction of the isocyanate group with molecular targets such as enzymes, receptors, and nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological processes. The specific pathways involved depend on the biological context and the nature of the target molecule.

相似化合物的比较

Chemical Structure and Reactivity

The reactivity of 3-Isocyanato-1,5-dimethyl-1H-pyrazole is governed by its isocyanato group, which participates in nucleophilic additions and cycloadditions. Comparisons with analogous compounds highlight critical structural and functional differences:

Key Observations :

- Substituent Effects : Methyl groups in the 1,5-positions of the pyrazole ring reduce steric hindrance compared to bulkier substituents (e.g., isopropyl in 785781-21-7), enhancing reactivity for crosslinking applications .

- Functional Group Differences : Replacing the isocyanato (-NCO) group with isothiocyanato (-NCS) (as in 1001500-57-7) increases molecular weight due to sulfur but reduces commercial availability, likely due to stability issues .

生物活性

3-Isocyanato-1,5-dimethyl-1H-pyrazole (CAS No. 1378585-57-9) is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O, characterized by the presence of an isocyanate functional group attached to a pyrazole ring. The structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 152.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to moisture |

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The compound interacts with various receptors, potentially modulating signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress.

Table 2: Biological Activities Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for potential therapeutic applications. Its role as a lead compound in drug development is under investigation, particularly in the context of developing new antimicrobial agents.

Future Directions

Ongoing research aims to optimize the pharmacological properties of this compound through structural modifications. This may enhance its efficacy and reduce potential side effects.

常见问题

What are the optimized synthetic routes for 3-Isocyanato-1,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing 1,5-dimethyl-1H-pyrazole with an isocyanate group. A common method includes reacting 1,5-dimethyl-1H-pyrazole with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions, followed by purification via column chromatography . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving regioselectivity . Key factors affecting yield include temperature control (20–40°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Catalysts like triethylamine may accelerate isocyanate formation .

How can structural characterization of this compound be performed using X-ray crystallography and NMR spectroscopy?

- X-ray crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL) resolves the 3D structure, confirming bond angles, dihedral angles, and isocyanate group orientation. Hydrogen bonding and packing motifs can be analyzed using Olex2 or Mercury .

- NMR : H NMR (CDCl₃) shows characteristic peaks: methyl groups at δ 2.1–2.3 ppm (singlets) and pyrazole ring protons at δ 6.1–6.3 ppm. C NMR confirms the isocyanate carbonyl at δ ~120–125 ppm. HSQC and HMBC correlations validate connectivity .

What are the reactivity trends of the isocyanate group in nucleophilic addition reactions?

The isocyanate group reacts with amines, alcohols, and thiols to form ureas, carbamates, or thiocarbamates, respectively. For example:

- With amines : In anhydrous THF, primary amines (e.g., aniline) yield substituted ureas. Reaction progress is monitored by FT-IR (disappearance of NCO stretch at ~2250 cm⁻¹) .

- With alcohols : Catalyzed by dibutyltin dilaurate, methanol forms methyl carbamates. Steric hindrance from the pyrazole’s methyl groups may slow reactivity, requiring elevated temperatures (50–60°C) .

What safety protocols are critical when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation (H315, H319) and flammability (H225) .

- Storage : Store in sealed containers at –10°C to prevent decomposition, as isocyanates hydrolyze in moisture .

- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent toxic gas release .

How is biological activity screened, and what assays are recommended?

- Anticancer assays : Test against Jurkat (leukemia) or HEK293 (kidney) cell lines using MTT assays. IC₅₀ values are compared to cisplatin controls .

- Antiviral screening : Evaluate HCV NS5B polymerase inhibition via luciferase reporter assays. Compound 8 from a related pyrazole series showed 3× higher activity than baseline .

- Enzyme inhibition : Use fluorescence polarization to study interactions with cyclooxygenase (COX-2) or kinases .

Advanced: How do substituents on the pyrazole ring influence pharmacological activity?

- Methyl groups : Enhance lipophilicity, improving blood-brain barrier penetration but reducing solubility.

- Isocyanate position : Para-substitution (vs. meta) increases steric accessibility for target binding. SAR studies show that cyclohexyl-sulfanyl derivatives (e.g., Pt complexes) exhibit higher cytotoxicity due to enhanced membrane permeability .

Advanced: What computational methods predict binding modes with biological targets?

- Docking studies : Use AutoDock Vina to model interactions with HCV NS5B (PDB: 3FQK). The isocyanate group forms hydrogen bonds with Thr128 and His428 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

How does solvent polarity affect compound stability during storage?

Polar solvents (e.g., DMSO) accelerate hydrolysis of the isocyanate group. Stability tests in dry toluene show >90% integrity after 30 days at –20°C, versus <50% in DMSO .

Advanced: Can this compound act as a ligand in catalytic systems?

Yes, it coordinates with Pd(II) or Pt(II) to form complexes for cross-coupling reactions (e.g., Suzuki-Miyaura). Cyclohexyl-sulfanyl derivatives enhance catalytic activity in Heck reactions (TON up to 10⁴) .

How does this compound compare to analogs like 1-benzoyl-4-sulfonyl derivatives?

- Reactivity : The isocyanate group is more electrophilic than benzoyl/sulfonyl groups, enabling faster nucleophilic additions.

- Bioactivity : Sulfonyl derivatives show stronger COX-2 inhibition (IC₅₀ ~0.5 µM vs. 2.1 µM for isocyanate analogs), but lower solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。